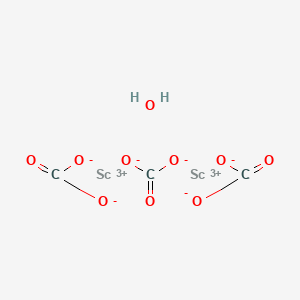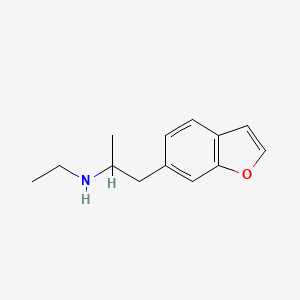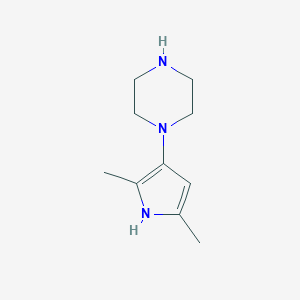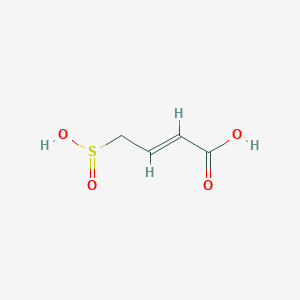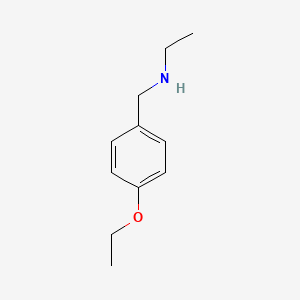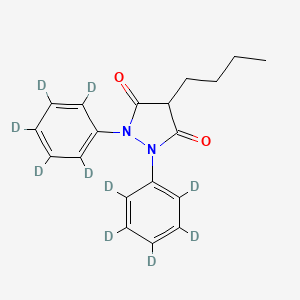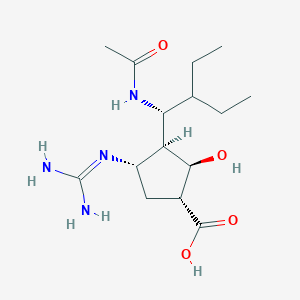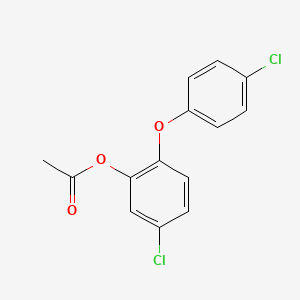
达拉他韦 SRSS 异构体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daclatasvir SRSS Isomer is a stereoisomer of daclatasvir, a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the nonstructural protein 5A (NS5A) replication complex of the hepatitis C virus, inhibiting viral replication and assembly .
科学研究应用
Daclatasvir SRSS Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and for studying stereoisomerism.
Biology: Employed in research on viral replication mechanisms and antiviral drug development.
Medicine: Investigated for its potential in treating other viral infections beyond hepatitis C.
Industry: Utilized in the development of new antiviral therapies and in quality control processes
生化分析
Biochemical Properties
Daclatasvir SRSS Isomer, like its parent compound Daclatasvir, interacts with the NS5A protein, a critical component of the HCV replication complex . This interaction inhibits the replication of the HCV RNA genome
Cellular Effects
In cellular studies, Daclatasvir SRSS Isomer has shown to have a profound effect on viral load, with a rapid onset of action . It influences cell function by disrupting the HCV replication process, thereby reducing the production of new virus particles .
Molecular Mechanism
Daclatasvir SRSS Isomer exerts its effects at the molecular level by binding to the NS5A protein, inhibiting its function and thus disrupting the HCV replication process . This binding interaction leads to changes in gene expression related to viral replication .
Temporal Effects in Laboratory Settings
Daclatasvir SRSS Isomer undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours, and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .
Dosage Effects in Animal Models
The effects of Daclatasvir vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Daclatasvir SRSS Isomer is metabolized predominantly via cytochrome P450 3A4-mediated metabolism . It also interacts with P-glycoprotein, which plays a role in its excretion and intestinal secretion .
Transport and Distribution
Daclatasvir SRSS Isomer is distributed within cells and tissues via mechanisms that involve its interaction with cytochrome P450 3A4 and P-glycoprotein . These interactions affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Daclatasvir SRSS Isomer is not explicitly known. Given its mechanism of action, it is likely to be localized in the same subcellular compartments as the HCV NS5A protein .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. One notable method is the continuous flow synthesis, which integrates multiple steps without intermediate purification and solvent exchange . This method is efficient and environmentally friendly, producing high-purity daclatasvir in a short time.
Industrial Production Methods: Industrial production of Daclatasvir SRSS Isomer typically employs batch synthesis, which requires significant infrastructure and manpower. advancements in continuous flow synthesis have made it possible to produce daclatasvir more efficiently and with a smaller environmental footprint .
化学反应分析
Types of Reactions: Daclatasvir SRSS Isomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
作用机制
Daclatasvir SRSS Isomer exerts its antiviral effects by binding to the nonstructural protein 5A (NS5A) of the hepatitis C virus. This binding inhibits the replication and assembly of the virus, leading to a reduction in viral load. The compound’s mechanism of action involves disrupting the function of NS5A, a crucial protein in the viral replication cycle .
相似化合物的比较
Asunaprevir: Another antiviral agent targeting the hepatitis C virus.
Beclabuvir: Inhibits the hepatitis C virus NS5B polymerase.
Sofosbuvir: A nucleotide analog inhibitor of the hepatitis C virus NS5B polymerase.
Comparison: Daclatasvir SRSS Isomer is unique in its high potency and selectivity for the NS5A protein. Compared to other antiviral agents like asunaprevir and sofosbuvir, daclatasvir exhibits a broader genotypic coverage and a more rapid onset of action .
属性
CAS 编号 |
1009117-28-5 |
|---|---|
分子式 |
C₄₀H₅₀N₈O₆ |
分子量 |
738.88 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


